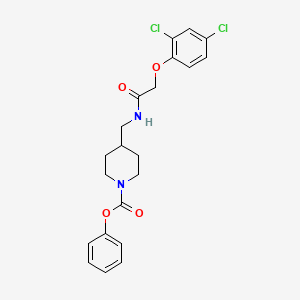

苯基 4-((2-(2,4-二氯苯氧基)乙酰胺)甲基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

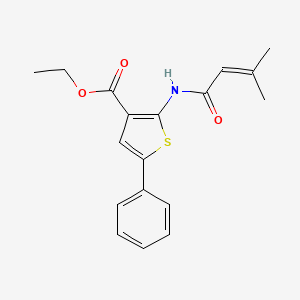

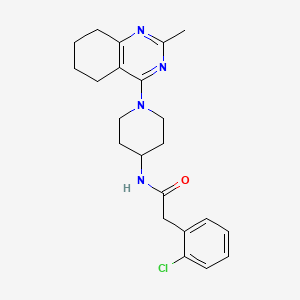

While there isn’t specific information on the synthesis of Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate, there are related compounds that have been synthesized. For instance, a series of 2-(2,4-dichlorophenoxy)acetamides were synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .科学研究应用

钯催化的 CH 官能化

该工艺用于药物化学合成,包括合成可能抑制丝氨酸棕榈酰转移酶等酶的化合物。此类方法有可能应用于合成或修饰您感兴趣的复杂化合物,特别是在为治疗目的创建生物活性分子时(Magano 等人,2014 年)。

抗菌活性

具有哌啶和恶二唑结构的化合物已被合成并评估其抗菌潜力。这些类型的化合物,包括具有乙酰胺衍生物的化合物,可以提供有关像您化合物中的结构成分如何有助于抗菌活性的见解(Iqbal 等人,2017 年)。

控释除草剂

与您化合物结构的一部分相似的含有 2,4-二氯苯氧基的化合物的衍生物已被研究用作控释除草剂。该应用利用此类化合物的缓慢降解来提供持续的除草活性,如果感兴趣的化合物具有类似的稳定性特征,这可能具有相关性(Mehltretter 等人,1974 年)。

抗炎应用的酶抑制

具有哌啶和三唑结构的化合物已被探索为具有潜在抗炎作用的酶抑制剂。这表明您化合物的哌啶成分可能赋予其调节酶活性的能力,这可能对开发新的抗炎药感兴趣(Muzaffar 等人,2020 年)。

作用机制

Target of action

These compounds were evaluated as potential inhibitors of c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .

Mode of action

The compounds bind to Met1160 from the hinge region of the c-Met kinase . This binding inhibits the kinase’s activity, thereby inhibiting the growth and migration of cancer cells .

Biochemical pathways

The c-Met kinase is a cell surface receptor for the hepatocyte growth factor (HGF), which is involved in the epithelial–mesenchymal transition (EMT) . Binding of HGF to c-Met leads to receptor dimerization that causes autophosphorylation of the kinase domain, leading to recruitment of other adapter proteins and activation of several signaling pathways . These pathways are involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions .

Result of action

Some of these compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . One compound, referred to as compound 6f, had long-term antiproliferative effects and exerted antimigratory activity on both cell lines .

属性

IUPAC Name |

phenyl 4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2O4/c22-16-6-7-19(18(23)12-16)28-14-20(26)24-13-15-8-10-25(11-9-15)21(27)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWKRHFLPQISLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2980395.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2980397.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2980398.png)

![N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2980400.png)

![2,5-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2980405.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)

![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]methanamine](/img/structure/B2980414.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)